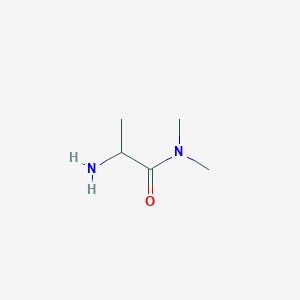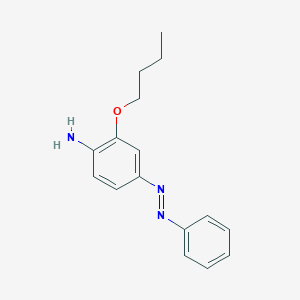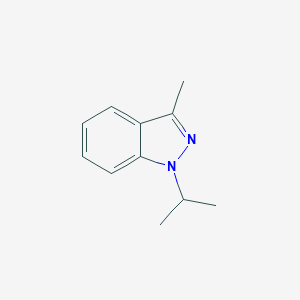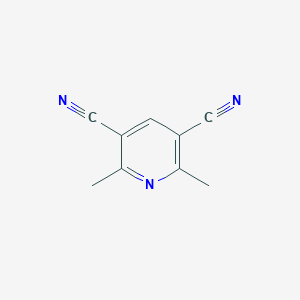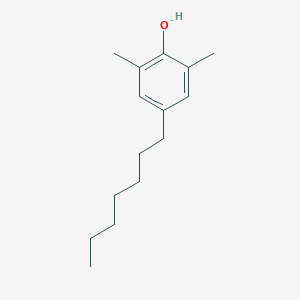
4-Heptyl-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptyl-2,6-dimethylphenol is a chemical compound that belongs to the family of alkylphenols. It is also known as HDMP-28 and is a synthetic opioid analogue. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
4-Heptyl-2,6-dimethylphenol has potential applications in medicinal chemistry and pharmacology. It has been shown to have opioid-like effects in animal models, including analgesia, sedation, and respiratory depression. This compound has also been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, 4-Heptyl-2,6-dimethylphenol has been studied for its potential use as a chemical probe to investigate the structure and function of opioid receptors in the brain.
Mécanisme D'action
The mechanism of action of 4-Heptyl-2,6-dimethylphenol is similar to that of opioids. It binds to the mu, delta, and kappa opioid receptors in the brain and spinal cord, resulting in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, which produces the characteristic effects of opioids, including analgesia, sedation, and euphoria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Heptyl-2,6-dimethylphenol are similar to those of opioids. It produces analgesia by blocking pain signals in the brain and spinal cord. It also produces sedation by affecting the activity of neurons in the brainstem that regulate arousal and wakefulness. Additionally, 4-Heptyl-2,6-dimethylphenol can produce respiratory depression, which can be life-threatening at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Heptyl-2,6-dimethylphenol in lab experiments is that it has a high affinity for opioid receptors, making it a useful tool for studying the structure and function of these receptors. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful for investigating the structure-activity relationship of opioid ligands.
One limitation of using 4-Heptyl-2,6-dimethylphenol in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy are not well-established. Additionally, it has potential for abuse and dependence, which can be a concern when working with controlled substances.
Orientations Futures
There are several future directions for research on 4-Heptyl-2,6-dimethylphenol. One area of interest is the development of new opioid ligands with improved selectivity and reduced side effects. Another area of interest is the investigation of the role of opioid receptors in the development of addiction and withdrawal symptoms. Additionally, there is potential for the use of 4-Heptyl-2,6-dimethylphenol as a chemical probe to investigate the role of opioid receptors in various disease states, including chronic pain, depression, and anxiety disorders.
Conclusion:
In conclusion, 4-Heptyl-2,6-dimethylphenol is a synthetic opioid analogue that has potential applications in medicinal chemistry and pharmacology. Its synthesis method is well-established, and it has been shown to have opioid-like effects in animal models. However, its safety and efficacy in humans are not well-established, and it has potential for abuse and dependence. Future research directions include the development of new opioid ligands with improved selectivity and reduced side effects, as well as the investigation of the role of opioid receptors in various disease states.
Méthodes De Synthèse
The synthesis of 4-Heptyl-2,6-dimethylphenol involves the reaction of 2,6-dimethylphenol with heptanal in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatographic techniques. The yield of the reaction is around 70%, and the purity of the product is greater than 99%.
Propriétés
Numéro CAS |
10138-19-9 |
|---|---|
Nom du produit |
4-Heptyl-2,6-dimethylphenol |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4-heptyl-2,6-dimethylphenol |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-9-14-10-12(2)15(16)13(3)11-14/h10-11,16H,4-9H2,1-3H3 |
Clé InChI |
ODXLPNFLMWDVLM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C(=C1)C)O)C |
SMILES canonique |
CCCCCCCC1=CC(=C(C(=C1)C)O)C |
Autres numéros CAS |
10138-19-9 |
Synonymes |
4-Heptyl-2,6-dimethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



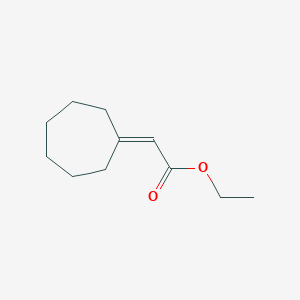
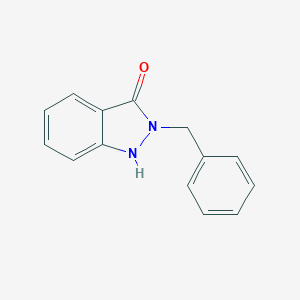
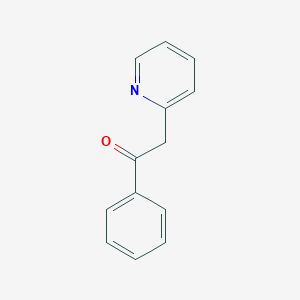
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
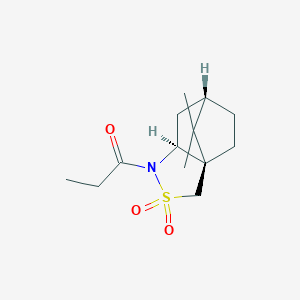
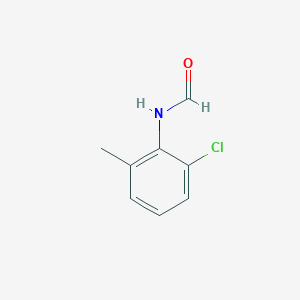

![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
